molecular formula C19H20N4O2 B228325 N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide

Cat. No. B228325
M. Wt: 336.4 g/mol
InChI Key: LETPZIFZQCEODQ-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide, commonly known as CAY10566, is a small molecule inhibitor that has gained attention for its potential use in scientific research. This compound was first synthesized in 2009 and has since been studied for its mechanism of action and potential applications in various fields of research.

Mechanism of Action

CAY10566 is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, survival, and differentiation. CAY10566 binds to the ATP-binding site of CK2, inhibiting its activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CAY10566 are largely dependent on the specific application and cell type being studied. In cancer cells, CAY10566 has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, CAY10566 has been shown to protect against oxidative stress and prevent neuronal cell death. In immune cells, CAY10566 has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using CAY10566 in lab experiments include its specificity for CK2, its ability to inhibit downstream signaling pathways, and its potential use in a variety of research applications. However, the limitations of using CAY10566 include its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the use of CAY10566 in scientific research. One potential direction is the development of CAY10566 derivatives with improved solubility and reduced toxicity. Another potential direction is the use of CAY10566 in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy. Finally, further research is needed to fully understand the mechanism of action of CAY10566 and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of CAY10566 involves several steps, including the reaction of 3-methylbutylamine with 2-(chloromethyl)pyridine, followed by the reaction of the resulting intermediate with 1H-indole-3-carbaldehyde. The final step involves the reaction of the resulting intermediate with 4-cyano-3-nitrobenzoic acid to yield CAY10566.

Scientific Research Applications

CAY10566 has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, CAY10566 has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, CAY10566 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. In immunology, CAY10566 has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-13(2)9-12-23-16-6-4-3-5-15(16)17(19(23)25)21-22-18(24)14-7-10-20-11-8-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,22,24)/b21-17-

InChI Key

LETPZIFZQCEODQ-FXBPSFAMSA-N

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=NC=C3)/C1=O

SMILES

CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=NC=C3)C1=O

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=NC=C3)C1=O

Origin of Product

United States

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